![molecular formula C10H11BrN2O B2600392 1-(4-Bromophenyl)-3-methylimidazolidin-2-one CAS No. 530080-95-6](/img/structure/B2600392.png)
1-(4-Bromophenyl)-3-methylimidazolidin-2-one
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Overview
Description
The compound “1-(4-Bromophenyl)-3-methylimidazolidin-2-one” is a brominated organic compound. Brominated compounds often have interesting and useful properties, and they are frequently used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . This technique allows for the determination of the positions of atoms within a molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-Bromophenyl)-3-methylimidazolidin-2-one” are not available, similar compounds often undergo electrophilic aromatic substitution reactions . These reactions involve the replacement of a substituent on an aromatic ring with an electrophile .Scientific Research Applications
Synthesis and Structural Insights
1-(4-Bromophenyl)-3-methylimidazolidin-2-one is a compound of interest in the realm of organic synthesis and material science. Its structural motif finds application in the synthesis of various heterocyclic compounds. For instance, compounds related to 1-(4-Bromophenyl)-3-methylimidazolidin-2-one have been utilized in the synthesis of benzimidazoles and thiazolidin-4-ones. These reactions typically involve halogenated phenyl isocyanides or thiophene derivatives, leading to moderate to good yields of the target molecules. Such synthetic routes are valuable for creating compounds with potential biological activities or material properties (Lygin & Meijere, 2009; Iyengar et al., 2005).
Crystal Structure and Molecular Interactions
The crystal structure analysis of compounds closely related to 1-(4-Bromophenyl)-3-methylimidazolidin-2-one reveals intricate details about molecular interactions, such as hydrogen bonding patterns. These studies provide insights into the three-dimensional arrangement of molecules and can predict reactivity and properties of the compounds. For example, a study on 2-(4-Bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazol-4(3H)-one demonstrated how hydrogen bonding contributes to the stabilization of its crystal structure, highlighting the importance of molecular geometry in determining physical and chemical properties (Low et al., 2002).
Catalytic Applications and Chemical Transformations
Compounds bearing the 1-(4-Bromophenyl)-3-methylimidazolidin-2-one motif have found use in catalytic applications, particularly in facilitating chemical transformations. For example, gold(I)-catalyzed amination of allylic alcohols with cyclic ureas showcases the potential of using such compounds in synthetic organic chemistry to achieve regioselective and stereoselective aminations, an essential step in the production of various pharmaceuticals and fine chemicals (Mukherjee & Widenhoefer, 2010).
Antimicrobial Activity
The structural backbone of 1-(4-Bromophenyl)-3-methylimidazolidin-2-one and its derivatives also plays a role in the development of antimicrobial agents. Certain halogenated phenyl derivatives have shown promising in vitro activity against a range of pathogenic yeasts and molds, including fluconazole-resistant strains. These findings underscore the potential of such compounds in addressing the need for new antimicrobials in the face of rising drug resistance (Buchta et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause a range of effects at the molecular and cellular level .
Safety and Hazards
Future Directions
The future directions for research on “1-(4-Bromophenyl)-3-methylimidazolidin-2-one” would likely depend on its intended use. For example, if it is a potential drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
properties
IUPAC Name |
1-(4-bromophenyl)-3-methylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVWRKYKQGNNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
530080-95-6 |
Source
|
Record name | 1-(4-bromophenyl)-3-methylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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